molecular formula C10H13N5O5 B1669630 Crotonoside CAS No. 1818-71-9

Crotonoside

Cat. No. B1669630
CAS RN: 1818-71-9
M. Wt: 283.24 g/mol
InChI Key: MIKUYHXYGGJMLM-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crotonoside, also known as Isoguanosine, is a guanosine analog originally isolated from Croton tiglium . It has a molecular formula of C10H13N5O5 .


Molecular Structure Analysis

Crotonoside has a molecular weight of 283.241 Da and a mono-isotopic mass of 283.091675 Da . It has 4 defined stereocenters .


Physical And Chemical Properties Analysis

Crotonoside has a molecular formula of C10H13N5O5 and an average mass of 283.241 Da .

Scientific Research Applications

Alleviation of Collagen-Induced Arthritis

Crotonoside has been reported to alleviate the severity of collagen-induced arthritis (CIA) symptoms . It has been found to modulate dendritic cell differentiation and activation, which are key factors in the development of CIA . The treatment of crotonoside on CIA mice resulted in decreased pro-inflammatory cytokine production and suppressed expression of co-stimulatory molecules .

Immunosuppressive Agent

Due to its potential immunotherapeutic effects, crotonoside could be utilized as an immunosuppressive agent . It has been found to have immunosuppressive effects on immune cells, making it a potential candidate for treating autoimmune disorders .

Anti-tumor Activity

Crotonoside has been reported to have strong anti-tumor activity . It has been found to be cytotoxic to various cell lines, including P338, L5178Y, Sp2/O, HL-60, and Raji cells . It has also been shown to reduce tumor growth in solid tumor mouse models .

Potential Prognostic Biomarker in Acute Myeloid Leukemia

Crotonoside has been identified as a potential prognostic biomarker in acute myeloid leukemia (AML) . High expression of APOBEC3G, a target of crotonoside, has been associated with short overall survival in AML patients . Crotonoside has been found to interact well with APOBEC3G and reduce its expression .

Inhibition of Cell Viability

Crotonoside has been found to inhibit the viability of different AML cells in vitro . It can arrest cells in the S phase of the cell cycle and affect the expression of cycle-related proteins .

Induction of Cell Apoptosis

Crotonoside has been reported to induce cell apoptosis . This property makes it a potential candidate for cancer treatment .

Cardiovascular Effects

Crotonoside has been found to decrease the force and rate of contraction in isolated guinea pig atria . It has also been reported to reduce carotid blood pressure in anesthetized cats when administered intravenously .

Neurotransmitter Release

Recent research has revealed that 2-Hydroxyadenosine plays a role in the release and regulation of the neurotransmitter adenosine . This could have implications for understanding sleep-wake regulation, pain, epilepsy, stroke, Parkinson’s disease, and even tumor development .

Mechanism of Action

Target of Action

Crotonoside, also known as 2-Hydroxyadenosine, is a guanosine analog that primarily targets tyrosine kinases and Fms-like tyrosine kinase 3 (FLT3) . It also interacts with Histone Deacetylase 3 and 6 (HDAC3/6) . These targets play crucial roles in cell signaling, growth, and differentiation.

Mode of Action

Crotonoside acts as a potent inhibitor of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades. It also inhibits FLT3 and HDAC3/6 . FLT3 is a receptor tyrosine kinase, mutations of which are associated with acute myeloid leukemia (AML). HDAC3/6 are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid, affecting gene expression.

Biochemical Pathways

Crotonoside affects several biochemical pathways. It inhibits FLT3 signaling, leading to cell cycle arrest in the G0/G1 phase and apoptosis . It also suppresses the expression of HDAC3 and HDAC6 without altering the expression of other HDAC isoforms . This results in the modulation of the HDAC3/NF-κB-p65 and HDAC6/c-Myc signaling pathways .

Pharmacokinetics

The pharmacokinetics of crotonoside have been studied, and it has been found that the response to crotonoside is dose disproportional to the maximum plasma concentration and the area under the time–concentration curve in plasma over the range of 12.5-50.0 mg/kg . After intravenous administration, crotonoside is highly distributed in tissues .

Result of Action

The action of crotonoside leads to significant molecular and cellular effects. In vitro, crotonoside exhibited selective inhibition in AML cells . In vivo, crotonoside treatment at 70 and 35 mg/kg/d produced significant AML tumor inhibition rates of 93.5% and 73.6%, respectively . It also remarkably improved clinical arthritic symptoms in a collagen-induced arthritic (CIA) mouse model .

properties

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKUYHXYGGJMLM-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crotonoside

CAS RN

1818-71-9
Record name Isoguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7FTE1Z1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crotonoside
Reactant of Route 2
Reactant of Route 2
Crotonoside
Reactant of Route 3
Crotonoside
Reactant of Route 4
Crotonoside
Reactant of Route 5
Crotonoside
Reactant of Route 6
Reactant of Route 6
Crotonoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.